![molecular formula C11H10F3N3O B12850521 4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline](/img/structure/B12850521.png)
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline
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Overview
Description
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is a chemical compound that features a pyrazole ring substituted with a methoxy group and a trifluoromethyl group, attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the methoxy and trifluoromethyl groups. One common method involves the reaction of 5-methoxy-3-(trifluoromethyl)-1H-pyrazole with aniline under specific conditions to yield the desired product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)aniline
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
Uniqueness
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is unique due to the presence of both a pyrazole ring and an aniline moiety, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-(5-Methoxy-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and biological properties. The compound integrates a pyrazole ring with an aniline moiety, characterized by the molecular formula C₁₁H₁₀F₃N₃O and a molecular weight of 257.21 g/mol. Its structure includes a methoxy group and a trifluoromethyl group, which are crucial for its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, thereby modulating enzyme activities and receptor signaling pathways. Research indicates that this compound can act as an inhibitor in various biochemical assays, demonstrating significant effects on enzyme interactions.
Biological Activity Overview
The compound's biological activities can be summarized as follows:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which is valuable in the development of therapeutic agents targeting diseases linked to enzyme dysfunction.
- Receptor Modulation : The compound may influence receptor signaling pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Biochemical Assays : In various assays, this compound has been utilized to study its inhibitory effects on enzymes. These studies suggest that the compound can effectively alter enzyme activity, providing insights into its potential therapeutic uses in pharmacology and biochemistry .
- Pharmacological Potential : A study highlighted its potential as a lead compound for developing inhibitors targeting specific enzymes or receptors. This research underscores the importance of understanding the interaction mechanisms to optimize the compound for therapeutic applications .
- Comparative Studies : Comparative analyses with structurally similar compounds have shown that this compound exhibits distinct biological properties due to its unique structural features. For instance, compounds lacking the pyrazole ring do not demonstrate the same level of biological activity .
Data Table: Biological Activity Comparison
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Pyrazole ring + Aniline moiety | Significant enzyme inhibition |
4-Methoxy-3-(trifluoromethyl)aniline | Methoxy and trifluoromethyl groups | Moderate inhibition |
3-Methoxy-5-(trifluoromethyl)phenylboronic acid | Similar trifluoromethyl substitution | Limited activity |
Synthesis and Application
The synthesis of this compound typically involves several steps, including oxidation and reduction reactions using common reagents like potassium permanganate and sodium borohydride. Optimized reaction conditions are essential for maximizing yield and purity, often followed by purification techniques such as recrystallization or chromatography .
Properties
Molecular Formula |
C11H10F3N3O |
---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
4-[5-methoxy-3-(trifluoromethyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C11H10F3N3O/c1-18-10-6-9(11(12,13)14)16-17(10)8-4-2-7(15)3-5-8/h2-6H,15H2,1H3 |
InChI Key |
HCKIIZZPSIMTPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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